![molecular formula C29H25N3O7 B2498203 ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 892436-51-0](/img/no-structure.png)

ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

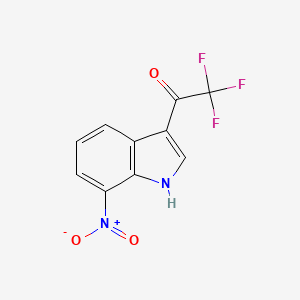

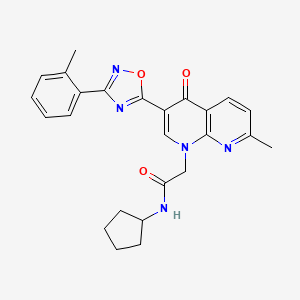

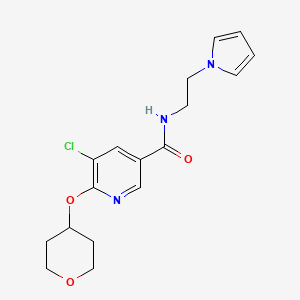

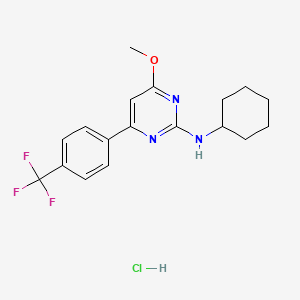

This compound falls within a class of chemicals that have notable implications in medicinal chemistry, displaying a range of biological activities. Its structure incorporates elements that suggest potential for significant interactions within biological systems, owing to the presence of a benzofuro[3,2-d]pyrimidin core, suggesting a complex synthesis pathway and a rich array of chemical properties.

Synthesis Analysis

The synthesis of complex organic compounds like this often involves multi-step reactions, starting from simpler precursors to achieve the final structure. The literature review indicates that compounds containing similar core structures are synthesized through routes involving cyclization reactions, condensation, and functional group transformations, under various catalysts and conditions to optimize yield and purity (Boča, Jameson, & Linert, 2011; Chidrawar, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is pivotal in determining their chemical reactivity and biological activity. Structural analysis techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are essential tools in elucidating the precise arrangement of atoms within the molecule and confirming the presence of key functional groups that dictate its chemical behavior (Yahyazadeh, Pourrostam, & Rabiee, 2004).

Chemical Reactions and Properties

The presence of specific functional groups within the molecule's structure imparts unique chemical properties, enabling it to undergo a variety of chemical reactions. These reactions can include nucleophilic substitutions, electrophilic additions, and condensation reactions, which can further modify the compound or contribute to its biological activity (Vessally, Mohammadi, Hosseinian, Didehban, & Edjlali, 2018).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding their stability, formulation potential, and behavior in biological systems. These properties are typically influenced by the molecular structure and the distribution of functional groups within the compound (Domańska, Wlazło, & Karpińska, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, play a significant role in the compound's potential as a pharmaceutical agent. Studies on similar compounds have demonstrated a range of biological activities, influenced by their ability to interact with biological targets through mechanisms such as enzyme inhibition, receptor modulation, or DNA interaction (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- Novel heterocyclic compounds derived from visnagenone and khellinone demonstrated anti-inflammatory and analgesic activities, indicating potential for development as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- Pyrrolo[3,2-d]pyrimidine derivatives were synthesized with high yields, showing the utility of these structures in creating compounds that might have diverse biological activities (Majumdar, Das, & Jana, 1998).

- A method was developed for synthesizing intermediate compounds for herbicide application, demonstrating the role of such chemical structures in agricultural chemistry (Yuan-xiang, 2008).

Biological Activities and Applications

- Compounds with a structure related to the target molecule have been synthesized and evaluated for their anti-juvenile hormone activity, indicating potential applications in pest management (Ishiguro et al., 2003).

- Antibacterial and molecular docking studies of novel benzoxazine derivatives using Vilsmeier reagent were conducted, showing potential for the development of new antibacterial agents (Shakir, Saoud, & Hussain, 2020).

Direcciones Futuras

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could involve exploring the synthesis of this and related compounds, investigating their physical and chemical properties, and testing their biological activity .

Mecanismo De Acción

Target of Action

It’s known that compounds with similar structures often interact with proteins or enzymes involved in cellular processes .

Mode of Action

Based on its structure, it may involve interactions with its targets through mechanisms such as free radical reactions, nucleophilic substitution, or oxidation . The presence of a methoxybenzyl group suggests potential reactivity towards electrophiles and nucleophiles .

Biochemical Pathways

Compounds with similar structures often influence pathways involving free radical reactions and nucleophilic substitutions . The compound’s potential to undergo oxidation suggests it may impact redox-related biochemical pathways .

Result of Action

Based on its potential mode of action, it may induce changes in the cellular environment through its interactions with its targets, potentially influencing cellular processes such as signal transduction, gene expression, or metabolic pathways .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate' involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form ethyl 2-(4-methoxyphenyl)-3-oxobutanoate. This intermediate is then reacted with urea and salicylic acid to form ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "urea", "salicylic acid" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-methoxyphenyl)-3-oxobutanoate.", "Step 2: Reaction of ethyl 2-(4-methoxyphenyl)-3-oxobutanoate with urea and salicylic acid in the presence of a catalyst such as p-toluenesulfonic acid to form ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate." ] } | |

Número CAS |

892436-51-0 |

Fórmula molecular |

C29H25N3O7 |

Peso molecular |

527.533 |

Nombre IUPAC |

ethyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C29H25N3O7/c1-3-38-28(35)20-8-4-6-10-22(20)30-24(33)17-31-25-21-9-5-7-11-23(21)39-26(25)27(34)32(29(31)36)16-18-12-14-19(37-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,30,33) |

Clave InChI |

QYLXNVSHKZNEDX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2498124.png)

![(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2498126.png)

![N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2498129.png)

![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498132.png)

![(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2498133.png)

![2-[3-Methyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2498138.png)

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one](/img/structure/B2498140.png)

![2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2498141.png)